molecular formula C10H14N6O3 B077079 8-Amino-2'-deoxyadenosine CAS No. 13389-09-8

8-Amino-2'-deoxyadenosine

Cat. No. B077079
CAS RN: 13389-09-8
M. Wt: 266.26 g/mol
InChI Key: KHQCCEUMCUSZKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Amino-2'-deoxyadenosine involves complex chemical processes designed to introduce the amino group at the precise location. Frieden, Aviñó, and Eritja (2003) studied the behavior of 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine in aqueous solutions, finding that 8-azido-2'-deoxyadenosine could be efficiently converted to 8-amino-2'-deoxyadenosine in excellent yields, providing a convenient method for preparing 8-aminoadenine derivatives necessary for oligonucleotide synthesis (Frieden, Aviñó, & Eritja, 2003).

Molecular Structure Analysis

The molecular structure of 8-Amino-2'-deoxyadenosine has been the subject of theoretical calculations and studies to understand its base pairing properties with other nucleosides. García et al. (1999) conducted theoretical calculations on double and triple helices containing 8-amino-2'-deoxyadenosine, revealing a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-aminoadenine, which could have implications for the biological applications of triple helices (García et al., 1999).

Chemical Reactions and Properties

8-Amino-2'-deoxyadenosine participates in various chemical reactions due to its amino group. Its reactivity and interactions with other molecules have been explored to develop new nucleoside analogs and probes. For instance, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives with an aliphatic amino chain at the 8 position by Sarfati and Namane (1990) demonstrates the compound's versatility in creating fluorescent DNA probes (Sarfati & Namane, 1990).

Physical Properties Analysis

The physical properties of 8-Amino-2'-deoxyadenosine, such as its fluorescence and stability in duplexes, have been extensively studied. Notably, the time-resolved fluorescent properties of 8-vinyl-deoxyadenosine, a related compound, exhibit different sensitivities to opposite bases in duplexes, highlighting the impact of the 8-position modification on nucleoside behavior and stability (Kenfack et al., 2008).

Scientific Research Applications

  • Improved Sensitivity in Detection : 8-Vinyl-deoxyadenosine (8vdA), a fluorescent analog of deoxyadenosine, was synthesized and characterized. It has similar quantum yield to 2AP but with double molar absorption, allowing for more sensitive detection. 8vdA is less perturbing than 2AP and likely adopts an anti conformation, making it a non-perturbing nucleoside analog for sensitive applications (Ben Gaied et al., 2005).

  • Fluorescent Properties in Oligonucleotides : The time-resolved fluorescent properties of 8vdA and 2AP in oligonucleotides were studied. 8vdA exhibited a stability order similar to the native A base and was able to discriminate the nature of the opposite base, suggesting its use as a fluorescent substitute for A in DNA mismatch repair system elucidation (Kenfack et al., 2008).

  • Synthesis of Fluoresceinylated Derivatives : Fluoresceinylated 2′-deoxyadenosine derivatives were synthesized, providing fluorescent, non-radioactive DNA probes. These probes can be useful in various DNA-related research applications (Sarfati & Namane, 1990).

  • Triple Helix Formation : 8-Amino-2'-deoxyadenosine was shown to stabilize DNA triple helices over duplexes, indicating its utility in the formation of stable triple helical structures at neutral pH. This can benefit biological applications of triple helices (García et al., 1999).

  • Synthesis and Applications in Oligonucleotides : The synthesis of 8-Amino-2'-deoxyadenosine was studied for the preparation of oligonucleotides carrying 8-aminoadenine, highlighting its potential use in oligonucleotide modification (Frieden, Aviñó, & Eritja, 2003).

  • Base Pairing in Novel DNA Duplexes : A reversed Hoogsteen mode was observed for base-pairing of 8-amino-2'-deoxyadenosine with 2'-deoxythymidine, suggesting significance in designing novel DNA duplexes and triplexes (Kumar, Gunjal, & Ganesh, 1994).

properties

IUPAC Name

(2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCCEUMCUSZKM-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2'-deoxyadenosine

CAS RN

13389-09-8
Record name 8-Amino-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
M Frieden, A Aviñó, R Eritja - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
… possible side compounds: 8-amino-2′-deoxyadenosine (3) and 8-… We confirmed that only 8-amino-2′-deoxyadenosine (3) is … of 8-amino-2′-deoxyadenosine without hydrogenation. …
Number of citations: 15 www.tandfonline.com
RG García, E Ferrer, MJ Macías, R Eritja… - Nucleic acids …, 1999 - academic.oup.com
… Theoretical calculations on double and triple helices containing 8-amino-2′-deoxyadenosine … In addition, a protected phosphoramidite derivative of 8-amino-2′-deoxyadenosine was …
Number of citations: 40 academic.oup.com
RK Kumar, AD Gunjal, KN Ganesh - Biochemical and biophysical research …, 1994 - Elsevier
… Abstract: A novel reversed Hoogsteen mode is observed for the base-pairing of 8-amino-2'-deoxyadenosine with 2'-deoxythymidine in low dielectric solvent. The results may have …
Number of citations: 13 www.sciencedirect.com
AL Rozelle, S Lee - Journal of the American Chemical Society, 2021 - ACS Publications
DNA interstrand cross-links (ICLs) are extremely deleterious and structurally diverse, driving the evolution of ICL repair pathways. Discovering ICL-inducing agents is, thus, crucial for …
Number of citations: 1 pubs.acs.org
RA Long, RK Robins, LB Townsend - The Journal of organic …, 1967 - ACS Publications
… was characterized by the infrared absorption band at 2180 cm-1 and immediately hydrogenated in the presence of palladium on carbon to afford 8-amino-2 '-deoxyadenosine (XI). Treat…
Number of citations: 120 pubs.acs.org
C Fàbrega, R Güimil García, AR Díaz, R Eritja - 1998 - degruyter.com
… At 60C, 8-azido-2'-deoxyadenosine was completely decomposed after an overnight treatment to a polar derivative that was characterized as 8-amino2'-deoxyadenosine. At room …
Number of citations: 9 www.degruyter.com
Z Kazimierczuk, JA Vilpo, F Seela - Nucleosides, Nucleotides & …, 1995 - Taylor & Francis
… The structure of the reaction was confirmed by the catalytic hydrogenation of 8a to give 8-amino-2'deoxyadenosine. This was hydrolyzed in 1 M HC1 at elevated temperature to give 9 6,…
Number of citations: 5 www.tandfonline.com
V Vivet-Boudou, C Isel, M Sleiman, R Smyth… - PLoS …, 2011 - journals.plos.org
The occurrence of resistant viruses to any of the anti-HIV-1 compounds used in the current therapies against AIDS underlies the urge for the development of new drug targets and/or …
Number of citations: 12 journals.plos.org
LN Simon, RJ Bauer, RL Tolman, RK Robins - Biochemistry, 1970 - ACS Publications
… Thus, 8-hydroxy-, 8-amino-, and 8-azaadenosine as well as 8-amino»2'-deoxyadenosine were inhibitors of the deamination of adenosine. In addition, several compounds that were not …
Number of citations: 102 pubs.acs.org
J Hovinen, C Glemarec, A Sandström, C Sund… - Tetrahedron, 1991 - Elsevier
… -pairing abilities of lipophilic 8-amino-2’deoxyadenosine … that oligonucleotide based on 8-amino-2’-deoxyadenosine … has shown that the glycosidic bond of 8-amino-2’-deoxyadenosine …
Number of citations: 22 www.sciencedirect.com

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